Thiophene-3-carbaldehyde oxime
Description
Overview of Oxime Chemistry within Heterocyclic Systems
Oximes are a class of organic compounds characterized by the functional group C=N-OH, derived from the reaction of an aldehyde or ketone with hydroxylamine (B1172632). youtube.com This functional group is a versatile building block in organic synthesis, serving as a precursor to amines, nitriles, and various nitrogen-containing heterocycles. researchgate.net The chemistry of oximes within heterocyclic systems is particularly rich, as the interaction between the oxime moiety and the heterocyclic ring can lead to novel reactivity and the formation of complex molecular architectures. researchgate.net
The presence of a heteroatom, such as sulfur in thiophene (B33073), within the ring system can influence the electronic properties and reactivity of the attached oxime group. researchgate.net Conversely, the oxime group can participate in intramolecular reactions, such as cycloadditions, leading to the formation of fused heterocyclic systems. The configuration of oximes with heterocyclic substituents can be studied using techniques like 13C NMR spectroscopy, which reveals the electronic structure and isomeric forms (E- and Z-isomers). researchgate.net
Significance of Thiophene Derivatives in Synthetic Organic Chemistry
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. uoanbar.edu.iq Its derivatives are of paramount importance in synthetic organic chemistry, primarily due to their wide-ranging applications in medicinal chemistry and materials science. The thiophene ring is considered a "privileged" structure in drug discovery, often used as a bioisosteric replacement for a benzene (B151609) ring, which can lead to improved pharmacological profiles. fishersci.ca Thiophene derivatives have shown a wide array of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects. researchgate.net
In the realm of materials science, thiophene-based compounds are crucial for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). fishersci.ca The sulfur atom in the thiophene ring can participate in electron transfer processes, making these derivatives suitable for various electronic applications. The reactivity of the thiophene ring, which is more susceptible to electrophilic substitution than benzene, allows for straightforward functionalization and the synthesis of a diverse library of derivatives. uoanbar.edu.iqpearson.com
Research Trajectories and Academic Relevance of Thiophene-3-carbaldehyde Oxime
The academic relevance of this compound stems primarily from its utility as a synthetic intermediate. A key application is in the synthesis of thiophene-3-carbonitrile through dehydration. highfine.comnih.govresearchgate.net This transformation is a valuable method for introducing a nitrile group onto the thiophene ring, which is a versatile functional group that can be further converted into other functionalities.
Research into thiophene oximes has also explored their potential in medicinal chemistry. For instance, various new furan, thiophene, and triazole oximes have been synthesized and investigated for their potential as central nervous system (CNS)-active therapeutics, particularly for treating organophosphorus compound poisoning by reactivating acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While specific research on the biological activity of this compound is not extensively documented in readily available literature, the broader class of thiophene oximes shows promise. For example, derivatives of 2-acetylthiophene (B1664040) oxime have exhibited antitumor effects. researchgate.net
The structural properties of this compound, such as its molecular formula (C₅H₅NOS) and molecular weight (127.17 g/mol ), are well-defined. nih.gov Spectroscopic data, including infrared and Raman spectra, are available and crucial for its characterization. nih.gov While a specific crystal structure determination for this compound is not prominently reported, the crystal structures of related thiophene derivatives are studied to understand their molecular geometry and intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.17 g/mol |
| IUPAC Name | (NE)-N-(thiophen-3-ylmethylidene)hydroxylamine |
| CAS Number | 42466-50-2 |
| PubChem CID | 9582358 |
| Data sourced from PubChem. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C5H5NOS |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
(NZ)-N-(thiophen-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3- |
InChI Key |
CPCZUXSHORSJIZ-UTCJRWHESA-N |
Isomeric SMILES |
C1=CSC=C1/C=N\O |
Canonical SMILES |
C1=CSC=C1C=NO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiophene 3 Carbaldehyde Oxime and Its Derivatives
Direct Oximation Reactions of Thiophene-3-carbaldehyde
The most straightforward method for the synthesis of thiophene-3-carbaldehyde oxime involves the direct reaction of thiophene-3-carbaldehyde with a source of hydroxylamine (B1172632). This approach is widely used due to its simplicity and efficiency.
The classical synthesis of this compound is a condensation reaction between thiophene-3-carbaldehyde and hydroxylamine. Typically, hydroxylamine is used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free hydroxylamine for the reaction to proceed.
The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding oxime. Common bases employed for this purpose include sodium acetate, sodium hydroxide, or pyridine (B92270). The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or water, under mild conditions. For instance, the synthesis of a related compound, 3-methylthiophene-2-carbaldehyde oxime, is achieved by reacting 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This method is applicable to a wide range of substituted thiophene (B33073) aldehydes.
The general reaction scheme is as follows:
Thiophene-3-carbaldehyde + NH₂OH·HCl + Base → this compound + Base·HCl + H₂O
The choice of base and reaction conditions can influence the reaction rate and the yield of the product.
Table 1: Examples of Classical Oximation Reactions
| Aldehyde Precursor | Reagents | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Thiophene-3-carbaldehyde | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol/Water | Reflux | High |
| 3-Methylthiophene-2-carbaldehyde | Hydroxylamine Hydrochloride | Sodium Hydroxide | Ethanol | Room Temp | Good |
While classical methods are effective, research has focused on catalytic approaches to enhance the efficiency and sustainability of oxime synthesis. Both acid and base catalysis can accelerate the reaction. The key is to facilitate the nucleophilic attack and the subsequent dehydration step.
More advanced catalytic systems, including the use of metal oxides or phase transfer catalysts, can also be employed to improve yields and reduce reaction times, particularly for sterically hindered or electronically deactivated aldehydes. For instance, certain metal oxide catalysts can facilitate the partial oxidation of thiophenes, and while not a direct oximation, highlights the role of catalysts in thiophene chemistry. google.com The development of catalytic methods for oximation is an active area of research, aiming for milder reaction conditions and improved atom economy. youtube.com
Synthesis via Multistep Reaction Pathways
For the synthesis of more complex derivatives of thiophene oximes, multistep reaction sequences are often necessary. These pathways allow for the construction of elaborate molecular architectures that are not accessible through direct oximation.
One powerful strategy involves the initial synthesis of a substituted thiophene scaffold, followed by the introduction of the aldehyde group, which is then converted to the oxime. The Wittig reaction is a prominent tool in this context, enabling the formation of a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orglumenlearning.com
A synthetic route could involve the reaction of a suitable thiophene-containing phosphonium (B103445) ylide with an aldehyde or ketone to generate a thiophene derivative with a vinyl group. numberanalytics.commasterorganicchemistry.com Subsequent formylation of this thiophene derivative at the desired position would yield the precursor aldehyde. Formylation of thiophenes can be achieved through various methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF). This aldehyde can then undergo a classical oximation reaction as described in section 2.1.1. This multistep approach offers significant flexibility in designing and synthesizing a wide array of substituted thiophene oxime derivatives. youtube.com
An alternative multistep approach involves the synthesis of molecules that already contain a precursor to the oxime functionality or are derivatives of other oxime-containing heterocycles. Research has shown the synthesis of novel furan, thiophene, and triazole oximes through several-step reaction paths. nih.govresearchgate.net
For example, heterostilbene oximes with an oxime group on the thiophene ring have been synthesized. nih.govresearchgate.net These syntheses often start with the preparation of phosphonium salts which then react with corresponding aldehydes in a Wittig reaction to form the heterostilbene backbone. nih.gov The aldehyde functionality on the thiophene ring can then be converted to an oxime. nih.gov In other cases, triazole nitro aldehydes can be converted either directly into a triazole oxime or first reacted with an amine to form a new substituted triazole aldehyde, which is then oximated. nih.gov These complex pathways are instrumental in developing compounds with specific biological activities, such as potential CNS-active and cholinesterase-targeted therapeutics. nih.gov
Table 2: Example of a Multistep Pathway to a Heterostilbene Oxime
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Wittig Reaction | Thiophene-containing phosphonium salt + Aldehyde | Formation of a C=C double bond to create the heterostilbene skeleton. nih.gov |
Chemical Modifications and Derivatization of the Oxime Functionality
Once this compound is synthesized, the oxime group (—CH=N—OH) itself can be further modified to create a diverse range of derivatives with tailored properties. The oxime functionality offers several reaction sites, including the hydroxyl group and the C=N double bond.
The hydroxyl group of the oxime can undergo O-alkylation or O-acylation to form oxime ethers and oxime esters, respectively. mdpi.com These reactions are typically carried out by treating the oxime with an alkyl halide or an acyl chloride in the presence of a base. Oxime esters, in particular, have been utilized as precursors for generating carbon- and nitrogen-centered radicals under thermal or photochemical conditions, opening up avenues for further synthetic transformations. mdpi.comresearchgate.net
Furthermore, the C=N double bond can participate in cycloaddition reactions or be reduced. The reactivity of the oxime can be tuned by the substituents on the thiophene ring. The development of dual-acting oximes, which can both catalytically inactivate harmful substances and reactivate essential enzymes, highlights the importance of modifying the scaffold to which the oxime is attached. nih.gov The dynamic nature of the oxime bond, especially in the presence of an acid catalyst, allows for oxime exchange reactions, a concept utilized in the development of dynamic covalent networks. rsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₅NOS |
| Thiophene-3-carbaldehyde | C₅H₄OS |
| Hydroxylamine | H₃NO |
| Hydroxylamine Hydrochloride | H₄ClNO |
| Sodium Acetate | C₂H₃NaO₂ |
| Sodium Hydroxide | NaOH |
| Pyridine | C₅H₅N |
| Ethanol | C₂H₆O |
| 3-Methylthiophene-2-carbaldehyde oxime | C₆H₇NOS |
| 3-Methylthiophene-2-carbaldehyde | C₆H₆OS |
| 2-Thiophenecarboxaldehyde | C₅H₄OS |
| Phosphorus oxychloride | POCl₃ |
| Dimethylformamide (DMF) | C₃H₇NO |
| Triphenylphosphine (B44618) | C₁₈H₁₅P |
| n-Butyllithium | C₄H₉Li |
| Triazole | C₂H₃N₃ |
| Furan | C₄H₄O |
| 2,5-dihydrothiophene-3-carboxaldehyde | C₅H₆OS |
| 4-hydroxy-tetrahydrothiophene-3-carboxaldehyde | C₅H₈O₂S |
| 3-thienylacetonitrile | C₆H₅NS |
| α-mercaptoaldehyde | C₂H₄OS |
| Acrolein | C₃H₄O |
| Methyl vinyl ketone | C₄H₆O |
| 3-acetyl-4-hydroxy-tetrahydrothiophene | C₆H₈O₂S |
| 3-acetyl-2,5-dihydrothiophene | C₆H₆OS |
| N-bromosuccinimide | C₄H₄BrNO₂ |
| Sodium cyanide | NaCN |
| 2,5-dichlorothiophene | C₄H₂Cl₂S |
| 2,5-dichloro-3-cyanomethylthiophene | C₆H₃Cl₂NS |
| Ethyl 3-thienylacetate | C₈H₁₀O₂S |
| 3-thienylmalonic acid diester | C₁₁H₁₄O₄S |
| Methyl acrylate | C₄H₆O₂ |
| Methyl thioglycolate | C₃H₆O₂S |
| Tetrahydrothiophen-3-one | C₄H₆OS |
| Cyanoacetic acid | C₃H₃NO₂ |
| 2-Iodothiophene | C₄H₃IS |
| Carbon monoxide | CO |
| Triethylsilane | C₆H₁₆Si |
| Thiophene | C₄H₄S |
| Phosphorus pentasulfide | P₂S₅ |
| Hydrogen sulfide | H₂S |
| Sodium succinate | C₄H₄Na₂O₄ |
| Phosphorus trisulfide | P₄S₃ |
| Nitric acid | HNO₃ |
| Maleic acid | C₄H₄O₄ |
| Oxalic acid | C₂H₂O₄ |
| 2-PAM (Pralidoxime) | C₇H₉N₂O⁺ |
| Obidoxime | C₁₄H₁₆N₄O₂²⁺ |
| Atropine | C₁₇H₂₃NO₃ |
| 4-nitrophenol | C₆H₅NO₃ |
Formation of Oxime Ethers and Esters
The hydroxyl group of this compound can be readily derivatized to form oxime ethers and esters. These modifications are crucial for altering the compound's steric and electronic properties, which can be beneficial in various synthetic applications.
Oxime Ethers: The synthesis of oxime ethers, also known as O-alkyloximes, is typically achieved through the Williamson ether synthesis. This involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
A general representation of this reaction is as follows:
This compound + R-X (Alkyl Halide) + Base → Thiophene-3-carbaldehyde O-alkyloxime + Salt + Conjugate Acid
While specific examples for the synthesis of this compound ethers are not extensively documented, the general methodology is widely applicable.
Oxime Esters: The formation of oxime esters can be accomplished by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. These bases serve to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.
A general reaction for the formation of oxime esters is:
This compound + R-COCl (Acyl Chloride) + Base → Thiophene-3-carbaldehyde O-acyloxime + Base·HCl
Oxime esters are valuable intermediates in organic synthesis, often utilized in Beckmann rearrangements and for the generation of iminyl radicals.
| Derivative | Reagents | General Conditions |
| Oxime Ether | Alkyl halide (e.g., CH3I, C2H5Br), Base (e.g., NaH, K2CO3) | Aprotic polar solvent (e.g., DMF, Acetonitrile), Room temperature to moderate heating |
| Oxime Ester | Acyl chloride (e.g., CH3COCl, C6H5COCl), Base (e.g., Pyridine, Triethylamine) | Anhydrous conditions, often at 0 °C to room temperature |
Condensation Reactions with Carbonyl Compounds
The reactivity of the oxime group in this compound towards condensation with carbonyl compounds is not extensively reported in the scientific literature. Generally, oximes can undergo reactions with aldehydes and ketones, but these are often complex and can lead to a variety of products depending on the reaction conditions and the nature of the carbonyl compound.
Theoretically, the N-OH group of the oxime could engage in condensation-type reactions, potentially leading to the formation of larger heterocyclic structures. However, without specific documented examples for this compound, this remains a speculative area of its reactivity profile.
Conversion to Nitriles: Chemical Dehydration Approaches
The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis, and this compound can be efficiently converted to thiophene-3-carbonitrile. This reaction involves the elimination of a water molecule from the oxime functional group. A variety of dehydrating agents can be employed to achieve this transformation.
One common approach involves the use of reagents that activate the hydroxyl group, facilitating its departure. Studies on the dehydration of similar aromatic aldoximes, such as benzaldoxime (B1666162), have shown that reagents like thiobenzoyl chloride in the presence of a base can lead to the formation of the corresponding nitrile in good yields. rsc.org The reaction of benzaldoxime with thiobenzoyl chloride gives nitrile in 55–60% yield. rsc.org
A study on the photosensitized reactions of benzaldehyde (B42025) oximes and related compounds, including thiophene-2-carboxaldoxime, has shown that these compounds can yield both the corresponding aldehyde and nitrile. nih.gov The formation of the nitrile is proposed to result from an intermediate iminoyl radical. nih.gov
A variety of dehydrating agents are effective for the conversion of aldoximes to nitriles, and these can be applied to this compound.
| Dehydrating Agent | General Conditions | Product |
| Acetic Anhydride | Reflux | Thiophene-3-carbonitrile |
| Thionyl Chloride | Inert solvent (e.g., CH2Cl2), often at low temperature | Thiophene-3-carbonitrile |
| Trifluoroacetic Anhydride | Pyridine, 0 °C to room temperature | Thiophene-3-carbonitrile |
| Burgess Reagent | THF, heat | Thiophene-3-carbonitrile |
The resulting thiophene-3-carbonitrile is a valuable synthetic intermediate, which can be further elaborated through reactions of the nitrile group.
Comprehensive Spectroscopic and Structural Characterization of Thiophene 3 Carbaldehyde Oxime Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including thiophene-3-carbaldehyde oxime. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the elucidation of molecular structure and stereochemistry.
¹H NMR Spectroscopic Analysis and Isomer Identification (E/Z Isomerism)
Proton NMR (¹H NMR) spectroscopy is particularly instrumental in identifying the geometric isomers (E/Z) of oximes. The chemical shift of the aldehydic proton (CH=N) is highly sensitive to its spatial relationship with the hydroxyl group of the oxime. This difference in chemical shifts allows for the differentiation and quantification of the E and Z isomers in a sample. researchgate.netresearchgate.net
The synthesis of oximes often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by factors such as the nature of substituents, the heterocyclic ring, and reaction conditions. researchgate.net For instance, in some heterostilbene oximes, the trans-isomers are found to be more prevalent in the reaction mixtures. researchgate.net Computational methods, such as DP4 and DP4+, can be employed to predict ¹H NMR chemical shifts and aid in the confident assignment of E/Z configurations, especially when only one isomer is available. rsc.orgnih.gov
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| OH | Variable, broad singlet | Position is concentration and solvent dependent. |
| CH=N | ~7.5 - 8.5 | Distinct shifts for E and Z isomers. |
| Thiophene (B33073) H | ~7.0 - 8.0 | Complex splitting pattern depending on substitution. |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The chemical shift of the carbon atom in the C=N bond is a key diagnostic peak in the ¹³C NMR spectrum of oximes.
The chemical shifts of the thiophene ring carbons are also informative, reflecting the electronic effects of the carbaldehyde oxime substituent. Quantum chemical calculations can be used to predict ¹³C NMR spectra, which can then be compared with experimental data to confirm structural assignments. nih.gov
| Carbon | Typical Chemical Shift Range (ppm) |
| C=N | ~145 - 155 |
| Thiophene C2 | ~125 - 140 |
| Thiophene C3 | ~120 - 135 |
| Thiophene C4 | ~125 - 130 |
| Thiophene C5 | ~120 - 130 |
Other Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR)
Further structural insights can be gained from advanced NMR techniques. Nitrogen-15 NMR (¹⁵N NMR) directly probes the nitrogen atom of the oxime group, providing valuable data on its electronic environment. The use of ¹⁵N-labeled hydroxylamine (B1172632) can be a useful tool for tracking the oxime nitrogen in reaction intermediates.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for establishing connectivity within the molecule. COSY spectra reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons over two or three bonds, helping to definitively assign the signals of the thiophene ring protons and carbons. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which is particularly useful for confirming the E/Z configuration of the oxime. ipb.pt
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
In the IR spectrum of this compound, characteristic absorption bands are observed for the O-H, C=N, and N-O stretching vibrations. The O-H stretching band is typically broad and appears around 3200-3600 cm⁻¹. The C=N stretching vibration gives rise to a band in the region of 1600-1680 cm⁻¹. researchgate.net The N-O stretching mode is usually found near 920-960 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-S stretching vibrations of the thiophene ring are often more prominent in the Raman spectrum. iosrjournals.org Theoretical calculations using methods like Density Functional Theory (DFT) can be used to calculate vibrational frequencies and aid in the assignment of experimental bands. iosrjournals.orgglobalresearchonline.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| O-H stretch | 3200 - 3600 | IR |
| C=N stretch | 1600 - 1680 | IR, Raman |
| N-O stretch | 920 - 960 | IR |
| C-S stretch | 680 - 710 | Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions. The thiophene ring and the C=N-OH chromophore are the primary contributors to the UV-Vis absorption.
The absorption maxima (λmax) are influenced by the solvent polarity and the substitution pattern on the thiophene ring. biointerfaceresearch.comekb.eg For instance, the introduction of certain groups on the thiophene ring can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. biointerfaceresearch.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help in the interpretation of the experimental results. globalresearchonline.net The presence of the thiophene moiety generally enhances the optical properties in the UV-Vis range. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound confirms its molecular weight of 127.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula. uv.mx
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can lead to the formation of characteristic fragment ions, which can be used to deduce the structure of the original molecule. For example, cleavage of the N-O bond or fragmentation of the thiophene ring can produce specific ions that are indicative of the this compound structure.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a detailed picture of the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding, which are pivotal in dictating the supramolecular architecture.
While the specific crystal structure of this compound is not widely reported in publicly accessible literature, extensive crystallographic studies have been conducted on closely related thiophene-3-carbonyl derivatives. The insights gleaned from these analogues offer a robust framework for understanding the likely solid-state characteristics of this compound.
A notable and recurrent feature in the crystal structures of thiophene-3-carbonyl derivatives is the phenomenon of "ring flip" disorder. researchgate.net This disorder arises from the thiophene ring adopting two distinct orientations within the crystal lattice, which are related by a 180° rotation about the C(3)-C(carbonyl) bond. This indicates a relatively low energy barrier for this rotation in the solid state. A search of the Cambridge Structural Database (CSD) revealed that a significant number of thiophene-3-carbonyl derivatives exhibit this ring-flip disorder. researchgate.net
The crystal structures of thiophene derivatives are often stabilized by a network of intermolecular interactions. In the case of oximes, the hydroxyl group (-OH) and the nitrogen atom of the oxime moiety are capable of acting as both hydrogen bond donors and acceptors, respectively. researchgate.net This facilitates the formation of hydrogen-bonded dimers or more extended chains and networks, which significantly influence the crystal packing. For instance, the crystal structure of thiophene-3-carboxylic acid, a close analogue, reveals the formation of hydrogen-bonded dimers. researchgate.net
A selection of crystallographic data for related thiophene-3-carbonyl derivatives is presented below to illustrate the typical structural parameters.
| Compound Name | Crystal System | Space Group | Key Feature |
| Thiophene-3-carboxylic acid | Monoclinic | P2₁/c | Hydrogen-bonded dimers, no disorder |
| Thiophene-3-carbonyl chloride | Orthorhombic | Pnma | Ring-flip disorder observed |
| Methyl thiophene-3-carboxylate | Monoclinic | P2₁/n | Ring-flip disorder observed |
Advanced Computational and Theoretical Investigations of Thiophene 3 Carbaldehyde Oxime
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. sapub.org It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles.
Through DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d) or higher, a theoretical equilibrium geometry of Thiophene-3-carbaldehyde oxime can be predicted. sapub.org This process calculates the spatial coordinates that correspond to a minimum on the potential energy surface. The resulting bond parameters are essential for understanding the molecule's structural framework. For a related compound, Thiophene-3-carboxaldehyde, DFT studies would yield precise measurements of the bonds within the thiophene (B33073) ring and the carbaldehyde group. For the oxime derivative, particular attention would be paid to the C=N and N-O bond lengths and the C-C-N and C-N-O bond angles of the oxime moiety.
Table 1: Illustrative Bond Parameters of the Thiophene Ring Core Structure Based on Theoretical Calculations. (Note: The following data is representative of a thiophene core and is for illustrative purposes, as specific published DFT data for this compound is not available.)
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=C | ~1.37 Å |
| Bond Length | C-C | ~1.42 Å |
| Bond Length | C-S | ~1.71 Å |
| Bond Angle | C-S-C | ~92.2° |
| Bond Angle | S-C=C | ~111.5° |
Once the geometry is optimized, the same DFT methods can be used to calculate the harmonic vibrational frequencies. These calculations predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted vibrations would include the C=N stretching of the oxime group (typically around 1600 cm⁻¹), the broad O-H stretch of the oxime hydroxyl group (around 3200 cm⁻¹), and various C-H and C-S stretching and bending modes associated with the thiophene ring. mdpi.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. cymitquimica.comresearchgate.net DFT calculations can determine the energy levels of these orbitals. For thiophene derivatives, the HOMO is typically characterized by π-electron density distributed across the thiophene ring and any electron-donating groups. nih.gov The LUMO's electron density is often localized on electron-accepting parts of the molecule. researchgate.net In this compound, the HOMO would likely be centered on the electron-rich thiophene ring, while the LUMO may be distributed over the C=N-OH group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. cymitquimica.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. cymitquimica.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily excited. cymitquimica.com The magnitude of the HOMO-LUMO gap also provides insights into the electronic absorption properties of the molecule. Computational studies on related thiophene oligomers show that the energy gap can be tuned by extending the π-conjugated system. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap. (Note: These values are hypothetical for this compound, intended to illustrate the output of FMO analysis. Actual values would be determined via specific DFT calculations.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxime group, as well as on the sulfur atom of the thiophene ring. These sites represent the centers of nucleophilicity. Conversely, the hydrogen atom of the oxime's hydroxyl group and the hydrogen atoms attached to the thiophene ring would exhibit positive potential (blue), indicating them as sites for electrophilic interaction.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. An MD simulation for this compound would provide a dynamic picture of its structural flexibility and how it interacts with its environment, such as a solvent or a biological receptor.
Key insights from MD simulations would include:
Conformational Analysis: this compound possesses several rotatable bonds, primarily the C-C bond between the thiophene ring and the carbaldehyde carbon, and the C=N-O-H linkage of the oxime group. This allows for different spatial arrangements (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The oxime group itself can exist as two isomers (E and Z), and their relative stability and interconversion could be investigated.
Interaction Studies: By simulating the molecule in a solvent, one can study the formation and dynamics of hydrogen bonds between the oxime's hydroxyl group and solvent molecules. In a biological context, MD simulations can be used to understand how the molecule fits and binds within the active site of a protein, assessing the stability of the protein-ligand complex over time. For example, MD simulations have been used to study the interaction of other thiophene oximes with enzymes like cholinesterases, revealing stable binding modes and key interactions with amino acid residues.
The results of such simulations are often analyzed to determine parameters like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize intermolecular interactions.
The following table illustrates the type of information that could be obtained from an MD simulation study of this compound.
Table 2: Potential Findings from a Molecular Dynamics Simulation of this compound (Illustrative)
| Simulation Aspect | Parameter Studied | Potential Finding (Illustrative) | Significance |
| Conformational Stability | Dihedral Angle (Cring-C-C=N) | Two major stable conformations found, with one being energetically preferred by 2.5 kcal/mol. | Identifies the dominant shape of the molecule in solution. |
| Root-Mean-Square Deviation (RMSD) | Low RMSD (< 1.5 Å) over a 100 ns simulation, indicating a stable overall structure. | Confirms the rigidity and stability of the preferred conformation. | |
| Solvent Interaction | Radial Distribution Function (g(r)) for Oxime H with Water O | A sharp peak at ~1.8 Å indicates strong, stable hydrogen bonding with solvent molecules. | Explains the solubility and solvation properties of the molecule. |
| Ligand-Protein Binding | RMSD of Ligand in Binding Pocket | The ligand remains stably bound within the active site over the simulation period. | Suggests the molecule could be a stable inhibitor or ligand for a specific biological target. |
| Hydrogen Bond Occupancy | Persistent hydrogen bonds are observed between the oxime's OH group and specific amino acid residues (e.g., Asp, Ser). | Pinpoints the key interactions responsible for binding affinity and specificity. |
Note: The findings in this table are hypothetical and for illustrative purposes, as specific MD simulation studies on this compound were not identified in the searched literature.
Reactivity Profiles and Mechanistic Pathways of Thiophene Oximes
Transformations of the Oxime Group
The oxime group (C=N-OH) of thiophene-3-carbaldehyde oxime is a versatile functional group that can undergo various transformations, including dehydration to nitriles and reactions mediated by metal catalysts.
Enzymatic Dehydration to Nitriles by Aldoxime Dehydratases (Oxd)
Aldoxime dehydratases are heme-containing enzymes that catalyze the dehydration of aldoximes to their corresponding nitriles. ebi.ac.uk This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, which often require harsh conditions and toxic reagents. nih.govnih.gov The reaction involves the direct coordination of the aldoxime to the heme iron, a unique mechanism among heme enzymes. ebi.ac.uk
The substrate scope of aldoxime dehydratases is broad, encompassing a variety of aliphatic and aromatic aldoximes. nih.govscite.ai While the identification of Oxds active on aromatic aldoximes has been a challenge, recent research has identified several enzymes and their variants with activity towards these substrates. nih.gov For instance, OxdRE from Rhodococcus erythropolis and OxdB from Bacillus sp. strain OxB-1 have been shown to be efficient catalysts for aldoxime dehydration. mdpi.com Studies have demonstrated the conversion of various thiophene-based aldoximes, such as 3-methyl-2-thiophene-carbaldehyde oxime, to their corresponding nitriles. nih.gov The substrate specificity can be influenced by the enzyme's origin and through protein engineering. nih.gov
Table 1: Examples of Aldoxime Dehydratase Substrates and Products
| Substrate | Product | Enzyme Source | Reference |
| 3-Methyl-2-thiophene-carbaldehyde oxime | 3-Methyl-2-thiophene-carbonitrile | Rhodococcus erythropolis (OxdRE) | nih.gov |
| E-Pyridine-3-carbaldehyde oxime | 3-Cyanopyridine | Not Specified | nih.gov |
| Benzyl aldoxime | Benzonitrile | Pseudomonas putida F1 (OxdF1) | nih.gov |
To enhance the industrial applicability of aldoxime dehydratases, various immobilization strategies have been explored to improve their stability, reusability, and ease of separation from the reaction mixture. scite.aimdpi.comresearchgate.net Immobilization methods include covalent binding, hydrophobic interactions with a carrier material, and whole-cell immobilization. mdpi.comresearchgate.net
While immobilization of purified OxdRE and OxdB has shown high efficiency, it often leads to a significant loss of activity. mdpi.comresearchgate.net In contrast, whole-cell immobilization, particularly entrapment in calcium alginate beads followed by coating with silica, has proven to be a more effective strategy. mdpi.com This method has resulted in immobilized catalysts with up to 75% residual activity and enhanced stability compared to free whole cells. mdpi.com For instance, immobilized E. coli whole cells expressing OxdB showed 85% residual activity even after three cycles of use. mdpi.com
Table 2: Comparison of Immobilization Methods for Aldoxime Dehydratases
| Immobilization Method | Enzyme | Support Material | Residual Activity | Key Findings | Reference |
| Covalent/Hydrophobic Binding | OxdRE, OxdB | Various carriers | <20% | High immobilization efficiency but significant activity loss. | mdpi.comresearchgate.net |
| Whole-cell entrapment | OxdRE, OxdB | Calcium alginate beads | Up to 75% | Significantly higher residual activity and stability. | mdpi.com |
| Coated whole-cell entrapment | OxdRE, OxdB | Silica-coated calcium alginate beads | ~70% | Improved substrate diffusion and higher activity compared to uncoated beads. | mdpi.com |
Metal-Mediated and Catalyzed Reactions of Oximes
Metal complexes play a significant role in mediating and catalyzing various transformations of oximes, including functionalization of the oxime group and activation of C-H bonds. researchgate.netacs.org These reactions offer powerful tools for the synthesis of diverse organic compounds. acs.org
Oximes are ambidentate nucleophiles, meaning they can be functionalized at both the oxygen and nitrogen atoms. acs.org Metal-mediated reactions can influence the selectivity of O- versus N-functionalization. For instance, the alkylation of oximes typically yields O-alkyl ethers as the major product, with N-alkylation being a common side reaction. acs.org Transition metal catalysis has been employed to achieve a variety of O- and N-functionalizations, leading to the formation of oxime ethers and other derivatives. rsc.org
The mechanism of these reactions often involves the coordination of the oxime to the metal center, which can activate the oxime for subsequent reactions. For example, palladium-catalyzed reactions of oxime esters can proceed through the formation of an imino-Pd(II) intermediate, which can then undergo further transformations. rsc.org Similarly, copper-catalyzed reactions have been developed for the direct synthesis of various nitrogen-containing heterocycles from oximes. rsc.org
Transition metal-catalyzed C-H bond activation has emerged as a powerful strategy for the functionalization of organic molecules. acs.org In the context of thiophene (B33073) oximes, this approach allows for the direct modification of the thiophene ring. The oxime group can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation and subsequent functionalization. acs.org
For example, palladium-catalyzed C-H activation has been used for the arylation and alkynylation of thiophenes. acs.org The reaction of dirhenium carbonyl complexes with thiophene has been shown to result in the activation of C-H bonds at the 2 and 5 positions of the thiophene ring, as well as cleavage of the C-S bond. nih.gov These reactions proceed through the formation of various organometallic intermediates where the thiophene or thienyl ligand is coordinated to the metal center. nih.govbohrium.com The reactivity and outcome of these reactions are highly dependent on the metal, its ligands, and the reaction conditions. researchgate.net
Cyclization Reactions Involving Thiophene Oxime Esters
Thiophene oxime esters are valuable substrates in the synthesis of complex nitrogen-containing heterocycles. These reactions often proceed through transition metal-catalyzed pathways, with palladium and copper being notable examples. The choice of catalyst can significantly influence the reaction outcome and mechanistic pathway.
The cyclization of thiophene oxime esters provides an efficient route to a variety of heterocyclic structures. For instance, palladium-catalyzed intramolecular cyclizations of oxime esters with 1,2-dialkylated alkenes yield dihydropyrroles. organic-chemistry.org This process involves the oxidative addition of Pd(0) into the N-O bond of the oxime ester, followed by a Heck-like cyclization with the pendant alkene. organic-chemistry.org The selectivity for chiral dihydropyrroles over pyrroles can be controlled through the choice of substrate and catalyst, particularly with the use of electron-deficient triarylphosphine ligands. organic-chemistry.org These ligands promote selective β-hydride elimination, favoring the formation of the chiral product. organic-chemistry.org
Copper-catalyzed Heck-like cyclizations of oxime esters also provide access to synthetically useful pyrrolidine (B122466) derivatives. rsc.org Mechanistic studies suggest that these reactions proceed via the generation of an iminyl radical intermediate, which then undergoes cyclization. rsc.org This copper-catalyzed method offers an alternative to palladium-based systems and can be more effective in certain cases, such as with substrates containing electron-deficient acrylates. rsc.org
The following table summarizes the synthesis of different heterocyclic scaffolds from thiophene oxime esters:
| Catalyst System | Reactant | Product | Key Features |
| Pd(0) / P(3,5-(CF₃)₂C₆H₃)₃ | Oxime ester with 1,2-dialkylated alkene | Chiral dihydropyrrole | Substrate and catalyst control selectivity. organic-chemistry.org |
| Copper salts | Oxime ester | Pyrrolidine derivative | Proceeds via an iminyl radical intermediate. rsc.org |
Oxime esters can function as internal oxidizing agents in the synthesis of various sulfur- and oxygen-containing heterocyclic scaffolds. researchgate.net This capability, combined with their role as directing groups, has made them attractive building blocks in organic synthesis over the last decade. researchgate.net
O-Acetyl oximes, for example, can act as effective directing groups in palladium-catalyzed C-H bond functionalization reactions. nih.gov The oxime group directs the catalyst to a specific C-H bond, enabling its functionalization. A key advantage of the O-acetyl oxime directing group is its transformability; after the C-H functionalization, it can be readily converted into other functional groups such as ketones, alcohols, and amines. nih.gov This versatility allows for the synthesis of a variety of substituted compounds from a common intermediate. nih.gov
Similarly, bromide has been demonstrated to act as a directing group for the β-arylation of thiophenes. ornl.gov In a reaction catalyzed by PdCl₂/(p-tolyl)₃P, the presence of a bromide group on the thiophene ring enhances the reactivity of the adjacent C-H bond, facilitating its arylation. ornl.gov The resulting C-Br bond can then be further functionalized. ornl.gov
Protonation and Stereospecific Stabilization Studies
The protonation of thiophene-based compounds can significantly alter their electronic and optical properties. Studies on thiophene-phenylene-based Schiff bases have shown that protonation with trifluoroacetic acid leads to a distinct bathochromic shift in their UV-vis absorption spectra. nih.gov The presence of alkoxy side groups is crucial for this protonation to occur, as unsubstituted compounds tend to hydrolyze. nih.gov The length of the alkyl chains in the alkoxy groups can also influence the rate of protonation due to steric effects. nih.gov
Quantum chemical investigations into the protonation of thiophene and its nitrile-substituted derivatives, such as 3-cyanothiophene, have been conducted to understand their properties for potential interstellar detection. rsc.org These theoretical studies calculate properties like proton affinity and changes in enthalpy, entropy, and Gibbs free energy upon protonation, providing insights into the spontaneity of these reactions. rsc.org The calculations indicate that protonation preferentially occurs at the nitrogen atom in cyanothiophenes. rsc.org
The stereochemistry of this compound is designated as (E) or (NE), indicating the geometric isomer where the hydroxyl group is positioned anti to the thiophene ring. nih.gov This stereochemistry can be important in its reactivity and interactions.
Applications of Thiophene 3 Carbaldehyde Oxime As a Synthetic Building Block
Synthesis of Novel Heterocyclic Compounds
Thiophene-based oximes are recognized as pivotal intermediates in the synthesis of more complex heterocyclic structures. The parent compound, thiophene-3-carbaldehyde, readily undergoes condensation reactions to form larger molecules that can be subsequently cyclized. For instance, it is used in the Claisen-Schmidt condensation with substituted acetophenones to produce thiophene-containing chalcones. nih.gov These α,β-unsaturated ketones are valuable precursors for a variety of heterocyclic systems.
Research has demonstrated that these chalcones can be reacted with reagents like cyanothioacetamide or malononitrile (B47326) to construct highly functionalized pyridine (B92270) and pyran rings, respectively. longdom.org Furthermore, the core thiophene (B33073) structure itself can be elaborated. Methodologies such as the Fiesselmann thiophene synthesis allow for the construction of fused ring systems, such as thieno[3,2-b]thiophene (B52689) derivatives, from simpler thiophene precursors. beilstein-journals.org This highlights the role of thiophene aldehydes and their derivatives in building molecular complexity.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, benefit significantly from the reactivity of aldehydes like thiophene-3-carbaldehyde. researchgate.net The synthesis of chalcones from thiophene-3-carbaldehyde, an acetophenone, and a base is a prime example of a condensation reaction that sets the stage for further transformations. nih.gov
These chalcone (B49325) intermediates can then participate in subsequent cyclization reactions that are effectively multicomponent in nature. For example, the reaction of a bis-chalcone derived from a thiophene precursor with cyanothioacetamide in the presence of piperidine (B6355638) affords pyridine derivatives in good yields. longdom.org Similarly, reacting the chalcone with malononitrile under basic conditions leads to the formation of pyran derivatives. longdom.org These processes are highly efficient, allowing for the rapid assembly of complex heterocyclic scaffolds from simple starting materials.
Integration into Polymeric Architectures for Advanced Materials
The unique electronic properties of the thiophene ring make it a highly desirable component in conjugated polymers for advanced materials. Donor-acceptor (D-A) polymers, which consist of alternating electron-rich (donor) and electron-poor (acceptor) units, are a major focus in the field of organic electronics, including organic solar cells and light-emitting diodes. researchgate.netrsc.orgrsc.org Thiophene derivatives can be designed to act as either the donor or the acceptor unit.
The introduction of an oxime substituent onto the thiophene ring creates a potent electron-accepting unit for use in D-A polymers. acs.org In a notable example, an oxime-substituted thiophene (TO) was used as an acceptor monomer and copolymerized with a benzodithiophene (BDT) donor unit. acs.org This resulted in a novel D-A polymer named PBDTTO, which was specifically designed for use in high-performance organic solar cells.
Table 1: Photovoltaic Performance of PBDTTO:Y6 Based Organic Solar Cells
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 13.29% |
| Open-Circuit Voltage (VOC) | 0.83 V |
| Short-Circuit Current Density (JSC) | 27.03 mA cm–2 |
| Fill Factor (FF) | 0.59 |
Data sourced from ACS Applied Materials & Interfaces. acs.org
Precursors for Nitrile Synthesis in Organic Chemistry
The conversion of an aldoxime to a nitrile is a fundamental dehydration reaction in organic synthesis, and Thiophene-3-carbaldehyde oxime serves as an excellent precursor for Thiophene-3-carbonitrile. organic-chemistry.orgresearchgate.netsigmaaldrich.com This transformation is valuable as the nitrile group can be further converted into other functional groups, including amines, amides, and carboxylic acids. researchgate.net
A variety of reagents can effect the dehydration of aldoximes. Mild and efficient methods have been developed to accommodate a wide range of functional groups. Reagents such as thiourea (B124793) dioxide (TDO) have been shown to be effective for converting aromatic and heterocyclic aldoximes into their corresponding nitriles in high yields. researchgate.net Other reported methods include the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) or triphenylphosphine (B44618) dibromide. researchgate.netnih.gov This direct conversion provides a reliable synthetic route to thiophene-3-carbonitrile and its derivatives from the readily accessible oxime. sigmaaldrich.com
Investigative Methodologies for Structure Property Relationships of Thiophene 3 Carbaldehyde Oxime Analogues
Systematic Structural Modification Strategies
A fundamental approach to understanding structure-activity relationships (SAR) is the systematic modification of a lead compound's scaffold. In the context of thiophene-3-carbaldehyde oxime, this involves the strategic introduction, substitution, or alteration of functional groups on both the thiophene (B33073) ring and the carbaldehyde oxime moiety.
One common strategy is the exploration of various substituents at different positions of the thiophene ring. For instance, the introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can significantly alter the electronic distribution within the aromatic ring. This, in turn, can influence the compound's interaction with biological targets. Studies on related thiophene derivatives have shown that such modifications can modulate activities like enzyme inhibition. nih.gov For example, in a series of thiophene carboxamide derivatives, the nature and position of substituents on an associated phenyl ring were found to be critical for their inhibitory activity against c-Jun N-terminal kinase (JNK). nih.gov
Another key area for modification is the oxime functional group. The geometry of the oxime (E/Z isomerism) can play a crucial role in its binding to a target protein. Furthermore, the hydroxyl group of the oxime can be derivatized to form ethers or esters, which can alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. Research on other thiophene oxime esters has indicated that the nature of the ester group (aliphatic vs. aromatic) can significantly impact anti-inflammatory activity.
Bioisosteric replacement is another powerful tool. The thiophene ring itself can be considered a bioisostere of a phenyl ring, and its inclusion can offer advantages in terms of metabolic stability and binding interactions. organic-chemistry.org Within the thiophene scaffold, replacing the sulfur atom with other heteroatoms or modifying the side chains with different functional groups can lead to analogues with novel properties. For example, converting the carbaldehyde oxime to a thiazole (B1198619) or other heterocyclic rings can generate compounds with entirely different biological profiles. researchgate.net
The following table illustrates a hypothetical systematic modification strategy for this compound, based on common medicinal chemistry approaches.
| Modification Site | Parent Structure | Example Modifications | Potential Impact on Properties |
| Thiophene Ring (Position 2) | This compound | -H, -CH₃, -Cl, -OCH₃ | Altered electronics, lipophilicity, and steric interactions |
| Thiophene Ring (Position 5) | This compound | -H, -Br, -NO₂, -Phenyl | Modified binding affinity and selectivity |
| Oxime Group | -C(H)=N-OH | -C(H)=N-OCH₃, -C(H)=N-O-Acetyl | Changes in hydrogen bonding, solubility, and metabolic stability |
| Aldehyde Moiety | -CHO | Conversion to amide, thiazole, pyrazole | Introduction of new interaction points and altered scaffold geometry |
Computational Approaches for Ligand-Target Interactions
Computational methods are indispensable tools for predicting and analyzing the interactions between small molecules and their biological targets, thereby guiding the design of more potent and selective analogues.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. gyanvihar.orgnih.gov This method is instrumental in understanding the binding mode of this compound analogues at the active site of a target protein. By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding.
For instance, in a study of thiophene carbohydrazide (B1668358) analogues targeting the folate receptor α (FRα), molecular docking was used to predict the binding affinities and interaction patterns of 25 designed compounds. bepls.com The results showed that compounds with specific substitutions, such as a methoxy (B1213986) group, exhibited stronger binding affinities, which was attributed to their increased polarity and ability to form favorable interactions within the receptor's binding pocket. bepls.com Similarly, docking studies on thiazole-thiophene scaffolds against breast cancer proteins have helped to rationalize the observed cytotoxic activities. nih.gov
The insights gained from molecular docking can guide the design of new analogues with improved binding characteristics. For example, if a docking simulation reveals an unoccupied hydrophobic pocket in the active site, a new analogue with a lipophilic substituent at the corresponding position on the thiophene ring can be designed to exploit this interaction.
Beyond simple docking, a range of in silico methods can predict the broader interaction profile and properties of a compound. This includes the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (Tox). nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
Various computational models and web-based platforms, such as ADMETlab, are available to predict a wide array of parameters, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity. nih.gov For example, in silico ADME prediction for a series of benzimidazole (B57391) derivatives showed that several compounds possessed good drug-likeness profiles, which supported their further development as selective cyclooxygenase-2 (COX-2) inhibitors. rsc.org
The following table provides a hypothetical example of an in silico predicted interaction profile for a series of this compound analogues.
| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeation |
| TCO-01 | Parent Compound | -6.5 | 65 | Low |
| TCO-02 | 5-Chloro | -7.2 | 70 | Low |
| TCO-03 | 2-Methyl | -6.8 | 68 | Moderate |
| TCO-04 | O-Methyl Ether | -6.9 | 75 | Low |
Chemoenzymatic Synthetic Routes for Analog Generation
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules in an efficient and environmentally friendly manner. This approach is increasingly being used for the generation of diverse libraries of drug analogues.
While traditional chemical synthesis methods for thiophenes, such as the Gewald and Paal-Knorr syntheses, are well-established, they can sometimes require harsh reaction conditions. organic-chemistry.orgyoutube.com Biocatalysis, on the other hand, offers mild reaction conditions and high stereo- and regioselectivity, which can be particularly advantageous for the synthesis of chiral compounds or for the selective modification of a specific functional group in a complex molecule. thieme-connect.dethieme-connect.de
For the generation of this compound analogues, enzymes such as lipases, oxidoreductases, and hydrolases could be employed. For example, a lipase (B570770) could be used to selectively acylate the hydroxyl group of the oxime, creating a library of ester analogues with varying chain lengths. Oxidoreductases could be used for the selective oxidation of substituents on the thiophene ring.
A notable example of chemoenzymatic synthesis is the use of enzymes for the production of carboxylic acids from nitriles, which proceeds via nitrilase or a combination of nitrile hydratase and amidase. This highlights the potential for enzymatic transformations of functional groups that are relevant to the derivatization of thiophene scaffolds.
Furthermore, the promiscuity of some enzymes can be exploited to catalyze reactions on non-natural substrates, opening up possibilities for creating novel molecular architectures. A hybrid approach, utilizing both biocatalytic and transition-metal-catalyzed reactions, has been successfully demonstrated for the synthesis of complex alkaloids and could be applied to the generation of this compound analogues with unique structural features. orientjchem.org
Concluding Remarks and Future Research Outlook
Current Challenges in Thiophene (B33073) Oxime Chemistry
The field of thiophene oxime chemistry, while promising, is not without its hurdles. Researchers are actively working to overcome several challenges related to their synthesis, stability, and application.
One of the primary challenges lies in the development of highly efficient and regioselective synthetic methods. While classical condensation methods are common, they can sometimes lead to mixtures of (E) and (Z) isomers, necessitating tedious purification steps. researchgate.netresearchgate.net The development of stereoselective synthetic routes to obtain a single isomer is a significant area of focus. Furthermore, many existing synthetic protocols for thiophene derivatives rely on harsh reaction conditions, which can limit their applicability to complex molecules with sensitive functional groups. nih.gov There is a continuous need for greener, more atom-economical, and cost-effective synthetic strategies. nih.govresearchgate.net
The stability of thiophene oximes can also be a concern. The oxime functional group can be susceptible to hydrolysis, particularly under acidic conditions. nsf.gov This instability can complicate their isolation, purification, and storage, as well as limit their utility in certain applications.
From a medicinal chemistry perspective, a significant challenge is designing thiophene oxime derivatives that can effectively cross the blood-brain barrier (BBB) to target the central nervous system (CNS). nih.gov Many promising compounds are limited by their physicochemical properties, such as high polarity, which hinders their ability to penetrate the lipophilic BBB. nih.govnih.gov Overcoming this requires careful molecular design to balance therapeutic efficacy with appropriate pharmacokinetic properties.
Emerging Research Frontiers for Thiophene-3-carbaldehyde Oxime
This compound and its derivatives are at the forefront of several exciting research areas, primarily driven by their diverse biological activities and unique electronic properties.
In medicinal chemistry, these compounds are being extensively investigated for their potential as novel therapeutic agents. A significant area of research is their application as reactivators of cholinesterases inhibited by organophosphorus compounds. nih.gov New uncharged thiophene-based oximes are being designed as potential treatments for nerve agent poisoning, with a focus on improving their ability to reach the central nervous system. nih.gov
Furthermore, thiophene oximes are showing promise as anticancer and anti-inflammatory agents. researchgate.netmdpi.com The thiophene ring is a well-established pharmacophore in many approved drugs, and its combination with the oxime moiety can lead to compounds with enhanced biological activity. nih.gov Research is ongoing to synthesize and evaluate new derivatives for their efficacy against various cancer cell lines and inflammatory pathways. mdpi.com
In the realm of materials science, the electronic properties of the thiophene ring make its derivatives, including oximes, attractive for the development of organic electronic materials. numberanalytics.com There is growing interest in exploring their potential in applications such as organic light-emitting diodes (OLEDs) and conducting polymers. nih.govnumberanalytics.com The ability to tune the electronic properties of the molecule through chemical modification of the oxime and thiophene core is a key advantage in this field.
Potential for Novel Synthetic Pathways and Transformative Applications
The quest for more efficient and versatile synthetic methods for thiophene oximes is paving the way for novel chemical transformations and groundbreaking applications.
Recent advances in synthetic organic chemistry are providing new tools to construct the thiophene ring system with high precision. researchgate.netorganic-chemistry.org Metal-catalyzed cross-coupling reactions and C-H activation strategies are being explored to create complex thiophene derivatives from simple precursors. rsc.org Additionally, metal-free synthetic approaches are gaining traction as a more sustainable alternative. nih.gov The development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offers a highly efficient route to a diverse range of thiophene derivatives. nih.gov
The reactivity of the oxime group itself is also a source of innovation. nsf.gov Modern photochemical and transition-metal-catalyzed reactions are being used to achieve novel transformations of oximes, such as the generation of iminyl radicals. nsf.gov These highly reactive intermediates can then participate in a variety of bond-forming reactions, opening up new avenues for the synthesis of complex nitrogen-containing molecules.
Looking ahead, the transformative potential of this compound and its derivatives lies in the convergence of these novel synthetic pathways with a deeper understanding of their structure-activity relationships. This could lead to the development of next-generation therapeutics with improved efficacy and fewer side effects. In materials science, the ability to precisely engineer the electronic and optical properties of thiophene oxime-based materials could lead to breakthroughs in flexible electronics, sensors, and energy storage devices. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
